2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class of heterocyclic molecules, characterized by a fused bicyclic structure with nitrogen atoms at specific positions. The molecule features a 2-butoxyphenyl substituent at the pyrazolo[1,5-a]pyrazine core, a sulfanyl (thioether) linkage at position 4, and an acetamide group terminating in a 2,5-difluorophenyl moiety. The 2-butoxy group enhances lipophilicity, while the difluorophenyl substituent may influence electronic properties and target binding .
Properties
IUPAC Name |
2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N4O2S/c1-2-3-12-32-22-7-5-4-6-17(22)19-14-21-24(27-10-11-30(21)29-19)33-15-23(31)28-20-13-16(25)8-9-18(20)26/h4-11,13-14H,2-3,12,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONIIQJFPVOMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. It features a pyrazolo[1,5-a]pyrazine core linked to a phenylacetamide group through a sulfanyl bridge. This arrangement suggests various pharmacological properties that merit investigation.
- Molecular Formula : C₁₈H₁₈F₂N₄OS
- Molecular Weight : Approximately 374.42 g/mol
- Structure : The compound contains a pyrazolo[1,5-a]pyrazine ring system, which is known for its involvement in various biological activities.
Biological Activities
Research indicates that compounds similar to this one exhibit a range of biological activities:
- Anticancer Activity : Pyrazole derivatives have been studied extensively for their anticancer properties. The compound's structure may allow it to act as an inhibitor of specific kinases involved in cancer progression, similar to other pyrazole-containing drugs like celecoxib and rimonabant, which are known for their anti-inflammatory and anticancer effects .
- Antimicrobial Properties : The presence of the sulfanyl group suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi .
- Kinase Inhibition : The pyrazolo[1,5-a]pyrazine core is associated with several kinase inhibitors. The compound may inhibit Bruton's tyrosine kinase (Btk), which is implicated in several malignancies and autoimmune disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- A study published in PubMed reviewed the biological activities of various pyrazole compounds, highlighting their potential as anti-inflammatory agents and their mechanisms of action against cancer cells .
- Another research article focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrazines as inhibitors of specific kinases, demonstrating their efficacy in preclinical models .
Comparative Analysis of Related Compounds
The following table summarizes some structurally related compounds and their reported biological activities:
| Compound Name | Structure | Unique Features | Reported Biological Activity |
|---|---|---|---|
| 2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide | Structure | Complex triazole derivative | Potentially enhanced anti-cancer activity |
| N-(4-acetylphenyl)-2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Structure | Similar acetamide structure | Focus on acetophenone derivatives |
| 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Structure | Contains thiophene sulfonamide | Different heterocyclic system |
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine
Compounds like N,N-diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethyl-pyrazolo[1,5-α]pyrimidin-3-yl)acetamide () share a pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[1,5-a]pyrazine. The pyrimidine ring (two nitrogen atoms) vs. pyrazine (two adjacent nitrogens) alters electronic density, affecting binding to biological targets. Pyrazolo[1,5-a]pyrimidines are often prioritized in radiopharmaceuticals due to improved metabolic stability .
Substituent Analysis
Table 1: Substituent Comparison of Acetamide Derivatives
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 2-butoxyphenol, K₂CO₃, DMF, 80°C | 75 | >90% |
| 2 | Chloroacetonitrile, NaH, THF, 0°C | 68 | 85% |
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazolo[1,5-a]pyrazine proton signals at δ 8.2–8.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 522.1342) .
- HPLC : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
- IR spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Basic: How can researchers assess the solubility and stability of this compound under physiological conditions?
Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Surfactants (e.g., Tween-80) may enhance solubility .
- Stability :
- pH stability : Incubate at pH 2–9 (37°C, 24h) and quantify degradation via HPLC .
- Thermal stability : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions .
Advanced: What strategies resolve contradictions in biological activity data across assay systems?
Answer:
- Assay standardization : Normalize cell lines (e.g., HEK-293 vs. HeLa) and control for adenosine receptor expression levels .
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell-based efficacy (EC₅₀) to confirm target engagement .
- Meta-analysis : Pool data from independent studies to identify outliers (e.g., conflicting IC₅₀ values due to assay buffer differences) .
Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?
Answer:
- Core modifications : Replace the pyrazolo[1,5-a]pyrazine with pyrazolo[3,4-d]pyrimidine to enhance adenosine A₂A vs. A₁ receptor selectivity .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the 2,5-difluorophenyl moiety to boost potency .
Q. Table 2: SAR Trends for Selectivity
| Substituent | Adenosine A₂A IC₅₀ (nM) | A₁ IC₅₀ (nM) | Selectivity (A₂A/A₁) |
|---|---|---|---|
| -OBut | 12 ± 1.5 | 450 ± 30 | 37.5 |
| -CF₃ | 8 ± 0.9 | 600 ± 45 | 75.0 |
Advanced: What methodologies determine the binding mode of this compound with adenosine receptors?
Answer:
- X-ray crystallography : Co-crystallize with A₂A receptor (PDB ID: 4EIY) to identify key interactions (e.g., hydrogen bonding with Asn253) .
- Molecular docking : Use AutoDock Vina to simulate binding poses; validate with mutagenesis (e.g., Ala253 mutation reduces affinity) .
Advanced: How to address discrepancies between computational predictions and experimental drug metabolism data?
Answer:
- CYP450 profiling : Use human liver microsomes to compare predicted (e.g., SwissADME) vs. observed metabolite formation .
- Isotope labeling : Track ¹⁴C-labeled compound in vivo to identify unanticipated metabolic pathways .
Advanced: What challenges exist in crystallizing this compound, and how do intermolecular interactions affect stability?
Answer:
- Crystallization challenges : Low solubility in common solvents requires vapor diffusion (e.g., methanol/water) .
- Intermolecular forces : N–H···N hydrogen bonds (2.8 Å) and π-π stacking (3.4 Å) stabilize the lattice, reducing hygroscopicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
